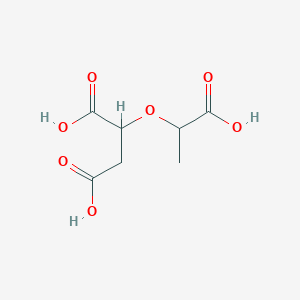

2-(1-Carboxyethoxy)butanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

62796-52-5 |

|---|---|

Molecular Formula |

C7H10O7 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

2-(1-carboxyethoxy)butanedioic acid |

InChI |

InChI=1S/C7H10O7/c1-3(6(10)11)14-4(7(12)13)2-5(8)9/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

TXHBMRGJYSZIFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Structural Classification and Advanced Nomenclature Within the Butanedioic Acid Family

Butanedioic acid, commonly known as succinic acid, is a simple, aliphatic dicarboxylic acid. matrix-fine-chemicals.comlarodan.comcosmacon.de Its derivatives are classified based on the nature and position of the substituents on the four-carbon chain. The nomenclature of these substituted compounds follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The compound of interest, 2-(1-Carboxyethoxy)butanedioic acid , is a prime example of a complex substituted butanedioic acid. Its IUPAC name precisely describes its molecular architecture. The parent chain is "butanedioic acid," indicating a four-carbon dicarboxylic acid. matrix-fine-chemicals.com The prefix "2-" specifies that the substituent is located on the second carbon atom of this chain. The substituent itself is an ethoxy group (-OCH2CH3) that is further substituted with a carboxyl group (-COOH) at the first carbon of the ethyl group, hence the term "1-Carboxyethoxy."

This systematic naming provides a clear and unambiguous description of the molecule's connectivity. Other examples of substituted butanedioic acids include (carboxymethyl)succinic acid and (carboxymethylthio)succinic acid, each with distinct functional groups attached to the succinic acid core. epa.govnih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H10O7 |

| Parent Compound | Butanedioic acid (Succinic acid) matrix-fine-chemicals.comlarodan.comcosmacon.de |

The Foundational Significance of Polycarboxylic Acid Derivatives in Complex Metabolic and Synthetic Systems

Polycarboxylic acids, including the butanedioic acid family, are of fundamental importance in both biological and industrial contexts. In biochemistry, they are key intermediates in major metabolic pathways. For instance, succinate (B1194679), the deprotonated form of succinic acid, is a central component of the citric acid cycle (also known as the Krebs cycle or TCA cycle). acs.orgthechemco.comwikipedia.org This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. thechemco.comnih.gov The intricate interplay of these acids highlights their role in cellular energy production and as signaling molecules that can influence gene expression. wikipedia.orgnih.gov

In the realm of synthetic chemistry, dicarboxylic acids are invaluable building blocks. longdom.org Their two carboxyl groups allow for the formation of a wide range of derivatives, including esters, amides, and acid chlorides. youtube.com These reactions are pivotal in the synthesis of polymers such as polyesters and polyamides, which have widespread applications in textiles, packaging, and biomedical devices. longdom.org The versatility of dicarboxylic acids also extends to their use as precursors for pharmaceuticals, fragrances, and as flavor enhancers in the food industry. thechemco.comlongdom.org The ability to introduce various functional groups onto the dicarboxylic acid backbone, as seen in 2-(1-carboxyethoxy)butanedioic acid, further expands their utility in creating complex molecules with tailored properties.

Current Research Frontiers and Emerging Directions in Aliphatic Carboxylic Acid Chemistry and Biochemistry

Chemo-selective and Stereocontrolled Synthesis Strategies

The synthesis of this compound presents a significant challenge due to its trifunctional nature, containing three carboxylic acid groups with different chemical environments, and a single chiral center. Advanced synthetic strategies are therefore required to achieve high chemo-selectivity and stereocontrol.

Multi-step Rational Design and Execution of Organic Synthesis Pathways

A successful synthesis of this compound hinges on a meticulously planned multi-step pathway that addresses the inherent complexities of the target molecule.

The construction of the carbon skeleton of this compound can be retrospectively analyzed to identify logical precursor molecules. A plausible approach involves a Michael addition reaction, a powerful method for forming carbon-carbon bonds. adichemistry.comorganic-chemistry.org

One potential set of starting materials could be maleic acid or its diester derivative, serving as the Michael acceptor, and an ester of a malonic acid derivative as the Michael donor. For instance, the reaction between diethyl maleate (B1232345) and the enolate of ethyl hydrogen malonate could form the basic framework of the target molecule.

Alternatively, a more convergent approach might involve starting with a pre-functionalized succinic acid derivative. For example, 2-bromosuccinic acid could be a key intermediate, allowing for subsequent nucleophilic substitution with an appropriate ethoxycarbonyl-containing nucleophile.

| Illustrative Precursor Molecules | Rationale for Selection |

| Diethyl maleate | Readily available Michael acceptor. |

| Ethyl hydrogen malonate | Provides the "carboxyethoxy" moiety as a nucleophile. |

| 2-Bromosuccinic acid | Allows for direct introduction of the side chain via substitution. |

| Itaconic acid | A renewable resource that can be a precursor to substituted succinic acids. frontiersin.org |

This table is for illustrative purposes only and represents potential starting materials.

The presence of a stereocenter at the C2 position necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure this compound.

Asymmetric Michael Addition: A prominent strategy involves the use of a chiral catalyst in the Michael addition step. mdpi.comnih.gov Chiral organocatalysts, such as proline derivatives or chiral amines, can create a chiral environment that directs the nucleophilic attack to one face of the Michael acceptor, leading to the preferential formation of one enantiomer.

Chiral Auxiliary Approach: Another established method is the use of a chiral auxiliary. acs.org A chiral auxiliary can be temporarily attached to one of the starting materials, directing the stereochemical outcome of the key bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative. Lipases and esterases can be employed for the kinetic resolution of racemic intermediates or for the desymmetrization of prochiral substrates. mdpi.com For instance, a lipase (B570770) could selectively hydrolyze one of the ester groups in a racemic mixture of a precursor, allowing for the separation of the enantiomers.

With three carboxylic acid groups, a robust protecting group strategy is paramount to prevent unwanted side reactions and to allow for the selective manipulation of each carboxyl group. libretexts.orgnumberanalytics.comslideshare.net The ideal approach involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting the others. wikipedia.org

For example, the two carboxyl groups of the butanedioic acid backbone could be protected as benzyl (B1604629) esters, which are readily removed by hydrogenolysis. The third carboxyl group, on the ethoxy side chain, could be protected as a tert-butyl ester, which is stable to hydrogenolysis but can be cleaved under acidic conditions. libretexts.org This orthogonal strategy allows for the selective deprotection and subsequent reaction of each carboxylic acid functionality.

| Illustrative Protecting Group Strategy | Protecting Group 1 (Butanedioic acid) | Protecting Group 2 (Butanedioic acid) | Protecting Group 3 (Ethoxy side chain) | Deprotection Conditions |

| Orthogonal Set 1 | Benzyl (Bn) | Benzyl (Bn) | tert-Butyl (tBu) | Bn: H₂, Pd/C; tBu: TFA |

| Orthogonal Set 2 | Methyl (Me) | Methyl (Me) | Silyl Ester (e.g., TBDMS) | Me: LiOH; TBDMS: TBAF |

This table is for illustrative purposes only and showcases potential orthogonal protecting group strategies.

Detailed Mechanistic Elucidation of Key Reaction Steps in Synthetic Routes

Understanding the mechanism of the key bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes. A plausible key step in the synthesis of this compound is the Michael addition of a malonate derivative to an α,β-unsaturated dicarboxylic ester.

The reaction is typically initiated by a base, which deprotonates the α-carbon of the malonate ester to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the β-carbon of the α,β-unsaturated ester in a conjugate addition. The resulting intermediate is another enolate, which is then protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final adduct. The stereochemical outcome of this addition can be controlled by the use of chiral catalysts or auxiliaries that influence the trajectory of the nucleophilic attack.

Scaling-Up Considerations for Research-Scale Production and Yield Enhancement

Transitioning a synthetic route from a laboratory scale to a larger research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions: Reactions that are facile on a small scale may become problematic when scaled up. For example, highly exothermic reactions may require more efficient heat management systems. The choice of solvents also becomes more critical, with a preference for less hazardous and more easily recyclable options.

Purification: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive for larger quantities. Therefore, developing purification methods based on crystallization, distillation, or extraction is highly desirable. libretexts.orgyoutube.com

Reagent Stoichiometry and Cost: The cost of starting materials and reagents becomes a significant factor in scaling up. Optimizing the stoichiometry to minimize the use of expensive reagents is crucial. For instance, if a chiral catalyst is used, its loading should be minimized while maintaining high enantioselectivity.

Biocatalytic and Fermentative Approaches for Analog Production

The increasing demand for sustainable and green chemical processes has spurred significant interest in biocatalytic and fermentative methods for the production of specialty chemicals. These biological approaches present several advantages over conventional chemical synthesis, including high selectivity, milder reaction conditions, and the utilization of renewable resources. For the synthesis of analogs of this compound, researchers are exploring the potential of biological systems to construct the required carbon framework and introduce specific functional groups with remarkable precision.

The microbial production of dicarboxylic acids, such as succinic acid, forms a solid basis for developing processes to synthesize analogs of this compound. atamanchemicals.comwikipedia.org Although direct microbial synthesis of this specific compound is not yet well-documented, the metabolic pathways that generate its key precursor, succinic acid (butanedioic acid), are well-established in a variety of microorganisms. atamanchemicals.comwikipedia.orgmdpi.com

The quest for new microbial catalysts often begins with the screening and isolation of strains from diverse environmental niches. Scientists frequently target organisms known for their inherent ability to produce dicarboxylic acids in high yields. For example, microbes such as Actinobacillus succinogenes and Mannheimia succiniciproducens are recognized for their efficient production of succinic acid. mdpi.com The screening process involves isolating these and other potential candidates and assessing their enzymatic capabilities for carrying out the necessary esterification or etherification reactions to create the carboxyethoxy group.

Extremophiles, organisms that thrive in extreme environments, represent another promising frontier for discovering novel biocatalysts. Their enzymes often exhibit exceptional stability and activity under conditions that would denature most other enzymes, a highly desirable trait for industrial-scale bioprocessing. The search for microbes capable of producing or modifying dicarboxylic acids extends to a wide range of habitats, including soil, marine sediments, and even industrial effluents.

Once a suitable microbial host is identified, the tools of genetic and metabolic engineering are used to optimize the production of the target molecule. A primary strategy is to redirect the flow of metabolites towards the desired biosynthetic pathway while simultaneously blocking or downregulating competing pathways that consume essential precursors or generate undesirable byproducts.

For the production of a this compound analog, a key approach would be to engineer a host organism to overexpress the genes encoding enzymes involved in the synthesis of C4 dicarboxylic acids. In the widely used bacterium Escherichia coli, for instance, enhancing the activity of enzymes in the glyoxylate (B1226380) shunt and the reductive branch of the tricarboxylic acid (TCA) cycle can lead to a significant increase in the intracellular pool of succinate (B1194679). wikipedia.org

Furthermore, entirely new metabolic capabilities can be introduced into host organisms through the insertion of genes from other species. This could involve the heterologous expression of enzymes that can perform the specific esterification needed to form the carboxyethoxy group. Advanced genome editing technologies like CRISPR-Cas9 provide a powerful means for the precise and efficient insertion of these foreign genes and the targeted disruption of competing metabolic pathways.

In addition to using whole microbial cells, isolated enzymes provide a more controlled and often more efficient means of carrying out specific chemical transformations. The field of enzyme engineering is focused on modifying the properties of natural enzymes to improve their activity, stability, and specificity for non-natural substrates, such as those required for the synthesis of this compound.

Two powerful and often complementary strategies for enzyme engineering are rational design and directed evolution. Rational design is based on a detailed understanding of an enzyme's three-dimensional structure and its catalytic mechanism. By using computational modeling, researchers can predict specific changes to the enzyme's amino acid sequence that are likely to result in improved properties.

Directed evolution, in contrast, mimics the process of natural selection in a laboratory setting. This technique involves creating a large library of enzyme variants through random mutagenesis. This library is then screened to identify variants with enhanced performance for the desired reaction. Through iterative rounds of mutagenesis and screening, enzymes with dramatically improved catalytic efficiency and substrate specificity for the synthesis of complex molecules like this compound can be developed.

Cell-free or in vitro enzymatic synthesis systems offer a number of advantages over whole-cell biocatalysis. mdpi.com These systems employ purified enzymes or cell extracts, which eliminates the complexities of the cellular environment, such as competing metabolic reactions and the need for substrates and products to be transported across the cell membrane. mdpi.com This often leads to higher product yields and simplifies the downstream purification process. mdpi.com

The creation of a cell-free system for producing an analog of this compound would likely involve the co-immobilization of the required enzymes in a bioreactor. This could include enzymes for the synthesis of the dicarboxylic acid backbone and an engineered esterase or ligase to attach the carboxyethoxy group. nih.gov The operational stability of these enzymes is a critical consideration, and techniques such as immobilization on solid supports can significantly extend their functional lifetime. nih.gov

Bioreactor Design and Process Intensification Studies for Green Chemistry Approaches

The transition towards sustainable and environmentally benign chemical manufacturing has spurred significant research into advanced synthetic methodologies. For the production of this compound, a key focus lies in the development of efficient bioreactor systems and the application of process intensification strategies. These approaches aim to enhance reaction rates, improve yields, minimize waste, and reduce energy consumption, aligning with the core principles of green chemistry.

Bioreactor Design for Dicarboxylic Acid Precursor Synthesis

The synthesis of this compound can be envisaged through biocatalytic routes, starting from C4 dicarboxylic acids like malic acid or succinic acid. The design of bioreactors for the microbial production of these precursor molecules is a critical first step. Engineered microorganisms, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have been explored for the production of dicarboxylic acids. nih.govnus.edu.sg Key considerations in bioreactor design for these processes include:

pH Control: The production of dicarboxylic acids leads to a decrease in the pH of the culture medium, which can inhibit microbial growth and product formation. Therefore, efficient pH control, often achieved through the automated addition of a base or the use of buffering agents like calcium carbonate, is crucial for maintaining optimal conditions. nih.gov

Aeration and Gas Composition: The oxygen supply is a critical parameter, particularly for aerobic cultures. The level of dissolved oxygen can influence the metabolic pathways and, consequently, the yield of the desired dicarboxylic acid. nih.gov Furthermore, for certain pathways, the enrichment of the sparging gas with carbon dioxide can enhance the production of C4 dicarboxylic acids by providing the necessary substrate for carboxylation reactions. nih.gov

Bioreactor Type: While stirred-tank bioreactors are commonly used, membrane bioreactors (MBRs) offer a promising alternative for continuous production. mdpi.com MBRs integrate fermentation with a membrane separation process, allowing for the continuous removal of the product and retention of the biocatalyst (whole cells or enzymes). This can alleviate product inhibition and enhance volumetric productivity. For instance, a membrane bioreactor equipped with a ceramic microfiltration module has been successfully used for the intensive production of acetic and butyric acids. mdpi.com

A comparative overview of key parameters in bioreactor design for dicarboxylic acid production is presented in the table below.

| Parameter | Stirred-Tank Bioreactor | Membrane Bioreactor (MBR) |

| Operating Mode | Batch, Fed-Batch, Continuous | Continuous, Fed-Batch |

| Product Removal | Typically at the end of the batch | Continuous via membrane filtration |

| Cell Retention | Dependent on operating mode | High, leading to high cell densities |

| Productivity | Can be limited by product inhibition | Often higher due to in-situ product removal |

| Key Advantage | Well-established technology | Enhanced productivity and continuous operation |

This table provides a generalized comparison and specific performance will depend on the particular process and microorganism.

Process Intensification in the Esterification Step

The subsequent esterification of the dicarboxylic acid precursor with ethanol (B145695) to yield this compound is a reversible reaction. To drive the reaction towards the product side and enhance efficiency, several process intensification techniques can be employed. mdpi.comresearchgate.net

Reactive Distillation and Pervaporation: One of the major challenges in esterification is the presence of water as a byproduct, which can limit the reaction equilibrium. mdpi.com Reactive distillation combines reaction and separation in a single unit, where the more volatile water is continuously removed from the reaction mixture, thereby shifting the equilibrium towards the ester. mdpi.com Similarly, pervaporation reactors use a selective membrane to remove water from the reaction medium, which can significantly increase the conversion of the carboxylic acid. scispace.com

Use of Advanced Catalysts: The choice of catalyst is pivotal. While traditional homogeneous acid catalysts are effective, they pose challenges in terms of separation and corrosion. mdpi.com Heterogeneous catalysts, such as ion-exchange resins, zeolites, and immobilized enzymes (lipases), offer advantages like easy separation, reusability, and milder reaction conditions. mdpi.combeilstein-journals.org Lipase-catalyzed esterification, in particular, is a green alternative that operates under mild conditions with high selectivity. beilstein-journals.orgnih.gov

Non-Conventional Energy Sources: The application of ultrasound and microwave irradiation can intensify the esterification process. nih.gov Ultrasound can enhance mass transfer and accelerate the reaction rate, while microwaves can provide rapid and uniform heating, often leading to shorter reaction times and improved yields. nih.gov

The following table summarizes key process intensification strategies applicable to the esterification stage.

| Intensification Strategy | Principle | Key Advantages |

| Reactive Distillation | Simultaneous reaction and separation of a volatile product (water). mdpi.com | Shifts equilibrium, increases conversion, reduces equipment. |

| Pervaporation | Selective membrane-based removal of a byproduct (water). scispace.com | High conversion under mild conditions, energy efficient. |

| Immobilized Biocatalysis | Use of enzymes (e.g., lipases) fixed on a solid support. beilstein-journals.orgnih.gov | Mild reaction conditions, high selectivity, catalyst reusability. |

| Ultrasonic-Assisted Synthesis | Application of high-frequency sound waves. nih.gov | Enhanced mass transfer, accelerated reaction rates. |

| Microwave-Assisted Synthesis | Use of microwave energy for heating. nih.gov | Rapid and uniform heating, shorter reaction times. |

This table outlines potential benefits; the optimal strategy depends on the specific reaction kinetics and economic feasibility.

By integrating advanced bioreactor designs for precursor synthesis with intensified esterification processes, the production of this compound can be steered towards a more sustainable and economically viable manufacturing paradigm.

Hypothesized Integration into Central Metabolic Networks

The structure of this compound, featuring a butanedioic acid (succinate) backbone with a carboxyethoxy side chain, suggests several plausible points of entry and interaction with central metabolism. Its dicarboxylic nature inherently links it to pathways that utilize such molecules for energy production, biosynthesis, or signaling.

Potential Intermediacy in Novel or Branched Metabolic Cycles within Biological Systems

It is conceivable that this compound could function as an intermediate in a yet-to-be-discovered metabolic cycle or a branch of a known pathway. Such a cycle might be involved in specialized metabolic functions, perhaps related to the metabolism of xenobiotics or as a unique carbon storage or transfer mechanism in certain organisms. The presence of the ethyl ester suggests a potential link to ethanol metabolism or detoxification pathways. A hypothetical cycle could involve the enzymatic ligation of an ethyl group to a dicarboxylic acid, followed by a series of transformations and subsequent release of the ethyl group or a derivative, regenerating the initial dicarboxylic acid.

Investigating Interactions with the Tricarboxylic Acid Cycle and Related Anaplerotic/Cataplerotic Pathways

The structural similarity of this compound to succinate, a key intermediate of the TCA cycle, is a strong indicator of potential interactions. The TCA cycle is a central hub of cellular metabolism, and its intermediates are constantly being depleted for biosynthetic purposes (cataplerosis) and replenished (anaplerosis) to maintain cellular homeostasis. imedpub.comnih.govresearchgate.net

Hypothetical points of interaction include:

Anaplerotic Entry: The compound could be metabolized to a direct TCA cycle intermediate. For instance, hydrolysis of the ester bond by a carboxylesterase would yield succinate and ethanol. The succinate could then directly enter the TCA cycle, serving an anaplerotic function. nih.govresearchgate.net

Cataplerotic Exit: Conversely, succinate could be enzymatically modified with a carboxyethoxy group to form this compound, representing a cataplerotic pathway to channel carbon out of the TCA cycle for other cellular needs.

Inhibition or Regulation: The accumulation of this compound could potentially act as an allosteric regulator or a competitive inhibitor of TCA cycle enzymes, such as succinate dehydrogenase, due to its structural analogy to succinate.

Advanced Metabolic Flux Analysis in Hypothetical Biochemical Scenarios

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov In the context of this compound, ¹³C-based MFA would be an indispensable tool to investigate the hypothetical scenarios described above. By introducing ¹³C-labeled substrates (e.g., ¹³C-glucose or ¹³C-ethanol) into a cell culture, researchers could trace the path of the labeled carbon atoms through the metabolic network.

A hypothetical MFA study could aim to:

Confirm Biosynthesis: Determine if ¹³C is incorporated into this compound, which would confirm its de novo synthesis and identify its metabolic precursors.

Quantify Flux: Measure the rate of formation and consumption of this compound, providing quantitative insights into its turnover and the flux through any associated novel pathways.

Assess TCA Cycle Interaction: Quantify the anaplerotic contribution of this compound to the TCA cycle by measuring the rate of appearance of labeled TCA cycle intermediates derived from it.

Enzymology of this compound Biotransformations

The biotransformation of this compound would be entirely dependent on the presence and activity of specific enzymes capable of recognizing it as a substrate.

Identification and Comprehensive Characterization of Enzymes Involved in its Biosynthesis or Degradation

Given its structure, the primary enzymes hypothesized to act on this compound would likely belong to the hydrolase and ligase families.

Biosynthesis: The formation of the ester bond would likely be catalyzed by a type of ligase or a transferase, possibly utilizing a high-energy intermediate like succinyl-CoA and ethanol. Alternatively, a transesterification reaction could be involved. researchgate.net

Degradation: The most probable degradation pathway would involve the hydrolysis of the ester bond. This reaction would be catalyzed by a carboxylesterase (EC 3.1.1.1), a class of enzymes known for their role in hydrolyzing carboxyl esters. imedpub.comwikipedia.org These enzymes are widespread and play crucial roles in xenobiotic metabolism and drug processing. wikipedia.org

Further degradation of the resulting succinate would proceed via the TCA cycle. The ethanol produced could be oxidized to acetaldehyde (B116499) and then to acetate, which can be converted to acetyl-CoA.

Elucidation of Enzymatic Reaction Mechanisms through Isotopic Labeling and Mutational Studies

The enzymatic synthesis of this compound, more commonly known as O-succinyl-L-homoserine (OSH), is a key step in the methionine biosynthesis pathway in many bacteria and plants. This reaction is catalyzed by the enzyme homoserine O-succinyltransferase (HTS), which belongs to the family of acyltransferases (EC 2.3.1.46). wikipedia.org The enzyme utilizes succinyl-CoA and L-homoserine as substrates to produce OSH and Coenzyme A (CoA). wikipedia.org

Kinetic studies have revealed that the enzymatic reaction of HTS from Escherichia coli follows a ping-pong kinetic mechanism. uniprot.org This mechanism involves the binding of the first substrate, succinyl-CoA, to the enzyme, followed by the transfer of the succinyl group to an active site residue, forming a succinyl-enzyme intermediate and releasing the first product, CoA. Subsequently, the second substrate, L-homoserine, binds to the modified enzyme, and the succinyl group is transferred from the enzyme to L-homoserine, forming the final product, OSH, and regenerating the free enzyme. uniprot.org

While specific isotopic labeling studies to fully elucidate the transition states of the HTS-catalyzed reaction are not extensively detailed in currently available public literature, the proposed ping-pong mechanism is well-supported by kinetic data. Further research employing techniques such as kinetic isotope effects with heavy-atom-labeled substrates (e.g., ¹³C, ¹⁸O) could provide deeper insights into the bond-forming and bond-breaking events during catalysis.

Mutational studies have been instrumental in identifying key amino acid residues involved in substrate binding and catalysis. In E. coli HTS, mutagenesis has identified several residues as important for its function. uniprot.org

Structural Biology of Enzyme-Ligand Interactions with the Compound

X-ray Crystallography and Cryo-Electron Microscopy Studies of Enzyme-Substrate Complexes

The three-dimensional structures of homoserine O-succinyltransferase (HTS) from several bacterial species have been resolved by X-ray crystallography, providing significant insights into the enzyme's architecture and active site. As of late 2016, three structures for this class of enzymes were available in the Protein Data Bank (PDB) with accession codes 2GHR, 2H2W, and 2VDJ. wikipedia.org

The crystal structure of HTS from Bacillus cereus (PDB ID: 2GHR) has been determined at a resolution of 2.40 Å. nih.gov This structure reveals a detailed view of the enzyme's fold and the arrangement of residues in the active site. Similarly, the crystal structure of HTS from Thermotoga maritima (PDB ID: 2H2W) has been solved at a resolution of 2.52 Å, offering a comparative view of the enzyme from a thermophilic organism. nih.gov

A particularly insightful study involves the crystal structure of the Bacillus cereus MetA protein (PDB ID: 2VDJ) in complex with L-homoserine, resolved at 2.0 Å. nih.gov Although initially annotated as an HTS, functional analysis revealed it to be a homoserine O-acetyltransferase (HTA), utilizing acetyl-CoA instead of succinyl-CoA. This structure provided the first view of a ligand bound to either HTA or HTS and highlighted a conserved structural scaffold. nih.gov

To date, there are no publicly available studies reporting the use of cryo-electron microscopy (cryo-EM) for the structural determination of homoserine O-succinyltransferase.

Table 1: X-ray Crystallography Data for Homoserine O-succinyltransferase (HTS) and Related Enzymes

| PDB ID | Organism | Resolution (Å) | Ligand(s) | Key Findings |

| 2GHR | Bacillus cereus | 2.40 | None | Provides the overall structure of HTS. nih.gov |

| 2H2W | Thermotoga maritima | 2.52 | None | Offers a comparative structural view from a thermophilic bacterium. nih.gov |

| 2VDJ | Bacillus cereus | 2.00 | L-homoserine | Revealed the enzyme to be a homoserine O-acetyltransferase and identified a key residue for acyl-CoA specificity. nih.gov |

Site-Directed Mutagenesis and Structure-Function Relationship Analysis

Site-directed mutagenesis studies have been pivotal in dissecting the structure-function relationships of homoserine O-succinyltransferase (HTS). These studies have successfully identified critical residues for substrate specificity and catalytic activity.

A landmark study comparing the HTS from E. coli and the homoserine O-acetyltransferase (HTA) from Bacillus cereus (PDB: 2VDJ) identified a single amino acid residue as the primary determinant of acyl-CoA specificity. nih.gov In the active site of the B. cereus enzyme, which prefers acetyl-CoA, the residue at position 111 is glutamate (B1630785) (Glu111). In contrast, the corresponding residue in enzymes that utilize succinyl-CoA is glycine (B1666218) (Gly111). nih.gov Swapping this residue through site-directed mutagenesis was shown to switch the substrate specificity, providing a clear mechanism for the evolution of acyltransferase function within this enzyme family. nih.gov

Further mutational analyses of E. coli HTS have identified other key active site residues. These studies have confirmed the importance of specific amino acids in the binding of L-homoserine and succinyl-CoA and in the catalytic process itself. For instance, rational engineering of HTS from E. coli to reduce feedback inhibition by methionine involved targeting residues in a putative inhibitor binding site near the substrate binding site. acs.org A T242A mutation was shown to significantly reduce this feedback inhibition. acs.org

Table 2: Key Residues in Homoserine O-succinyltransferase (HTS) Identified through Mutational Studies

| Enzyme Source | Residue | Mutation | Effect | Reference |

| Bacillus cereus MetA | Glu111 | Gly111 | Switch in specificity from acetyl-CoA to succinyl-CoA. | nih.gov |

| Escherichia coli HTS | Thr242 | Ala | Reduced feedback inhibition by methionine. | acs.org |

Cellular Signaling and Regulatory Modulations

Investigation of Potential Receptor Interactions and Intracellular Signal Transduction Pathways

Based on currently available scientific literature, there is no direct evidence to suggest that this compound (O-succinyl-L-homoserine) functions as a signaling molecule that interacts with specific receptors or directly modulates intracellular signal transduction pathways. Its primary established role is as an intermediate metabolite in the biosynthesis of methionine. wikipedia.org

Exploration of Epigenetic Effects and Chromatin Remodeling Implications of Carboxyethoxybutanedioic Acid Analogs

There is no direct research available that specifically investigates the epigenetic effects or chromatin remodeling implications of this compound or its direct analogs. While the structurally related molecule succinyl-CoA is known to be a donor for histone succinylation, a post-translational modification that can influence chromatin structure and gene expression, this has not been demonstrated for O-succinyl-L-homoserine itself. The potential for O-succinyl-L-homoserine or its derivatives to act as inhibitors or modulators of enzymes involved in epigenetic regulation remains an unexplored area of research.

Following a comprehensive analysis of the chemical name "this compound" and extensive searches of scientific and chemical literature, it has been determined that this specific compound is not a recognized or studied substance in the field of biochemistry. There are no available research findings on its biochemical roles, metabolic pathways, or effects on cellular processes such as homeostasis, redox balance, or stress response.

The systematic name "this compound" describes a derivative of butanedioic acid (succinic acid) with a carboxyethoxy group attached to the second carbon. This structure does not correspond to any known natural metabolite or a synthetic compound with documented biological activity in the available literature. Searches for this compound primarily lead to automated database entries or chemical supplier listings that lack any associated biological data.

Derivatives of succinic acid are indeed crucial in metabolism. Succinic acid itself is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for energy production and biosynthesis. nih.govmedchemexpress.com Its roles and the effects of related compounds are well-documented. For instance, succinic acid produced by bacteria can influence the function of immune cells. nih.gov Other, more complex derivatives of butanedioic acid have been synthesized and cataloged, but they also lack studies on their biological effects. epa.govsigmaaldrich.comepa.gov

However, without any scientific evidence or research pertaining to "this compound," it is impossible to generate the requested professional and authoritative article. The core principles of scientific accuracy and reliance on verifiable sources preclude the creation of content for a compound that is not described in the scientific domain.

Therefore, the article focusing on the biochemical roles and metabolic interrogations of "this compound" cannot be provided. It is recommended to verify the chemical name and structure of the compound of interest, as it is likely that a different, well-studied molecule was intended.

Advanced Analytical Methodologies for Research on 2 1 Carboxyethoxy Butanedioic Acid

High-Resolution Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques provide fundamental insights into the atomic and molecular composition and structure of 2-(1-Carboxyethoxy)butanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the hydrogen atoms (protons) of the molecule will produce distinct signals, with their chemical shifts and splitting patterns revealing their chemical environment and proximity to other protons. For instance, the protons of the ethyl group will exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. docbrown.info The protons on the butanedioic acid backbone will also show specific multiplets, allowing for their precise assignment. Deuterated solvents such as CDCl₃ are commonly used for sample preparation to avoid interference from solvent protons. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the structure. docbrown.info The chemical shifts of the carbonyl carbons in the carboxyl and ester groups are particularly diagnostic, appearing significantly downfield.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignment by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. Dynamic studies using variable temperature NMR can provide information on conformational changes and restricted bond rotations within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | 1.25 | Triplet |

| -CH₂- (ethyl) | 4.15 | Quartet |

| -CH- (butanedioic) | 4.40 | Doublet of doublets |

| -CH₂- (butanedioic) | 2.80 - 2.95 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | 14.2 |

| -CH₂- (ethyl) | 61.5 |

| -CH- (butanedioic) | 73.0 |

| -CH₂- (butanedioic) | 35.0 |

| C=O (ester) | 170.5 |

| C=O (acid 1) | 175.0 |

Advanced Mass Spectrometry (MS) Techniques for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule will fragment in a predictable manner, with the loss of neutral fragments such as CO₂, H₂O, and the ethyl group, leading to characteristic daughter ions. Analysis of these fragments helps to confirm the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M-H]⁻ | 219.05 | Molecular ion (negative mode) |

| [M-C₂H₅]⁺ | 175.03 | Loss of ethyl group |

| [M-COOH]⁺ | 175.07 | Loss of carboxylic acid group |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.govjyoungpharm.org These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

The FT-IR spectrum will show strong absorption bands corresponding to the stretching vibrations of the C=O bonds in both the carboxylic acid and ester functional groups. jyoungpharm.org The O-H stretching of the carboxylic acid will appear as a broad band. The C-O stretching vibrations of the ester and carboxylic acid will also be prominent.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. The C-C backbone stretching and bending vibrations can provide information about the conformational state of the molecule. jyoungpharm.org

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| C-H (Aliphatic) | Stretching | 2980-2850 | 2980-2850 |

| C=O (Ester) | Stretching | ~1735 | ~1735 |

| C=O (Carboxylic Acid) | Stretching | ~1710 | ~1710 |

Chromatographic and Electrophoretic Separation Techniques for Complex Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis, Metabolomics, and Isomer Separation

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound. nih.gov Reversed-phase liquid chromatography, using a C18 column, is typically employed to separate the compound from other components in a mixture based on its polarity. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. mdpi.com

Coupling the LC system to a mass spectrometer allows for the confident identification and quantification of the target analyte. nih.gov Tandem mass spectrometry (MS/MS) can be used in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification, even in complex biological or environmental samples. nih.gov LC-MS is also a key technology in metabolomics studies, where it can be used to identify and quantify endogenous levels of this and related metabolites. Furthermore, specialized chiral stationary phases can be used in LC to separate different stereoisomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Thermal Stability Studies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility. ekb.eg Due to the low volatility of the carboxylic acid groups, derivatization is often necessary. A common approach is silylation, where the acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups, to produce a more volatile and thermally stable compound suitable for GC analysis. nist.gov

The derivatized compound is then separated on a capillary GC column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. researchgate.net GC-MS can also be used to assess the thermal stability of this compound by observing any degradation products that may form at elevated temperatures in the GC injector.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butanoic acid |

| Succinic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

| Carbon dioxide |

Capillary Electrophoresis (CE) and Microfluidic Separations for High-Throughput Analysis

Capillary electrophoresis (CE) and microfluidic separation techniques have emerged as powerful tools for the analysis of charged and polar compounds like this compound. These methods offer high resolution, minimal sample consumption, and the potential for high-throughput analysis, which are critical for complex biological samples.

The separation in CE is based on the differential migration of analytes in an electric field. For carboxylic acids, which are anionic at neutral to alkaline pH, CE provides excellent separation efficiency. theses.cznih.govwikipedia.org The inherent charge of the three carboxyl groups in this compound makes it an ideal candidate for CE analysis. To enhance detection, especially when coupled with UV or mass spectrometry (MS) detectors, derivatization of the carboxyl groups can be employed. This involves labeling the acid with a chromophore or fluorophore, which not only improves sensitivity but can also alter the electrophoretic mobility to optimize separation. nih.gov

A significant advancement in this area is the coupling of CE with mass spectrometry (CE-MS), which provides high selectivity and sensitivity, enabling the identification and quantification of metabolites in complex matrices. walshmedicalmedia.comyoutube.com For the analysis of acidic metabolites like those in the tricarboxylic acid (TCA) cycle, novel derivatization strategies have been developed to allow for analysis in positive ionization mode, which can enhance signal intensity and improve detection limits down to the nanomolar range. walshmedicalmedia.comyoutube.com

Microfluidic devices, often referred to as "lab-on-a-chip" technology, integrate multiple analytical steps, including sample pretreatment, separation, and detection, onto a single microscale platform. These systems offer even faster analysis times and lower reagent consumption compared to conventional CE. For the analysis of organic acids, microfluidic chips coupled with sensitive detection methods like laser-induced fluorescence have demonstrated picomolar limits of detection. theses.cz While specific applications for this compound are not widely documented, the successful separation and analysis of other dicarboxylic and tricarboxylic acids on these platforms indicate a strong potential for its high-throughput screening in metabolic studies.

Interactive Table: Capillary Electrophoresis Conditions for Carboxylic Acid Analysis

| Analyte Class | Background Electrolyte (BGE) | pH | Additives | Detection Method | Reference |

|---|---|---|---|---|---|

| Dicarboxylic Acids (C2-C10) | 2,3-Pyrazinedicarboxylic acid | 10.6 | Myristyltrimethylammonium hydroxide | Indirect UV | nih.gov |

| Dicarboxylic Acids (C2-C10) | 2,6-Pyridinedicarboxylic acid | 11.0 | Myristyltrimethylammonium bromide | Indirect UV | nih.govwikipedia.org |

| Carboxylated Carbohydrates | Sodium Borate | 10.0 | α-Cyclodextrin | UV/Fluorescence | nih.gov |

| 18 Carboxylic Acids | Ammonia, 2,3-pyridinedicarboxylic acid, Ca²⁺, Mg²⁺ | - | Myristyltrimethylammonium hydroxide | Indirect UV | nih.gov |

Isotopic Labeling Strategies for Biochemical Pathway Tracing

Isotopic labeling is an indispensable technique for tracing the metabolic fate of compounds within a biological system. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes, researchers can follow the labeled compound through various biochemical reactions. nih.gov This provides unparalleled insights into metabolic pathways, reaction mechanisms, and precursor-product relationships.

Metabolic flux analysis (MFA) using stable isotopes is a powerful method to quantify the rates of metabolic reactions. For a compound like this compound, which is structurally related to intermediates of the Krebs cycle, ¹³C-labeling studies are particularly informative. nih.govnih.gov By feeding cells or organisms with a ¹³C-labeled precursor, such as [¹³C]-glucose or [¹³C]-glutamine, the label gets incorporated into various metabolites, including tricarboxylic acids. nih.gov

The pattern and extent of ¹³C enrichment in downstream metabolites are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This data, combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes. For instance, studies on succinate (B1194679), a dicarboxylic acid, have utilized ¹³C-labeling to elucidate its production pathways, distinguishing between the oxidative branch of the TCA cycle and other routes. nih.govnih.gov Similar approaches could be applied to trace the carbon backbone of this compound, determining its precursors and its contribution to other metabolic pathways.

Deuterium (B1214612) (²H) labeling is also valuable, especially for studying reactions involving hydride transfer and the metabolism of fatty acids and storage lipids. nih.gov The incorporation of deuterium from labeled water (D₂O) or other deuterated substrates can provide complementary information to ¹³C-tracing studies.

Interactive Table: Stable Isotope Tracers in Metabolic Flux Analysis of Related Compounds

| Isotope Tracer | Labeled Precursor | Metabolic Pathway Studied | Key Findings | Reference |

|---|---|---|---|---|

| ¹³C | [1,6-¹³C₂]glucose | Succinic Acid Formation | ≥84% of succinic acid formed via the oxidative branch of the TCA cycle. | nih.govnih.gov |

| ¹³C | [¹³C]-Glucose | Krebs Cycle | Elucidation of relative fluxes through oxidative and anaplerotic pathways. | nih.gov |

| ¹³C | ¹³C-labeled Glucose and Amino Acids | Fatty Acid and Protein Biosynthesis | Tracing carbon from precursors into storage compounds. | nih.gov |

Radioactive isotopes, or radiotracers, offer extremely high sensitivity for tracing biochemical pathways. wikipedia.orgwalshmedicalmedia.com The principle lies in replacing an atom in a compound with its radioactive counterpart (e.g., ¹⁴C, ³H). wikipedia.org The path of this radiolabeled molecule can then be followed through a series of reactions by detecting the emitted radiation. walshmedicalmedia.comyoutube.comiaea.org

For studying the reaction mechanisms and precursor incorporation related to this compound, a ¹⁴C-labeled version of the molecule or its suspected precursors could be synthesized and introduced into a biological system. By isolating and identifying the radioactive products at different time points, the metabolic fate of the compound can be meticulously mapped out. nih.gov This can reveal whether the ester bond is hydrolyzed, if the carbon skeleton enters central metabolism, or if it is excreted unchanged.

While the use of radioactive isotopes requires specialized handling and detection equipment, their high sensitivity allows for tracing experiments at very low, physiologically relevant concentrations. walshmedicalmedia.com This makes them a powerful tool for confirming metabolic pathways proposed by stable isotope studies and for discovering novel metabolic transformations. wikipedia.orglibretexts.org

Theoretical and Computational Investigations of 2 1 Carboxyethoxy Butanedioic Acid

Quantum Chemical Characterization of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. For a molecule like 2-(1-Carboxyethoxy)butanedioic acid, these methods can predict its electronic nature, reactivity, and spectroscopic characteristics with a high degree of accuracy.

Electronic Structure, Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps), and Spectroscopic Property Prediction

The electronic structure of this compound is central to its chemical behavior. Key to this is the distribution of electrons, which can be visualized and quantified through several descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of multiple carbonyl and ether oxygen atoms with lone pairs will significantly influence the character and energy of the HOMO, while the π* orbitals of the carbonyl groups will be major contributors to the LUMO.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are associated with high electron density, such as around the carbonyl and hydroxyl oxygens, and are susceptible to electrophilic attack. Regions of positive potential (blue) indicate electron-poor areas, like the acidic protons of the carboxyl groups, and are prone to nucleophilic attack. The ESP map for this compound would clearly delineate these reactive sites.

Reactivity Descriptors: Global reactivity descriptors derived from the conceptual DFT framework, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic properties like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. Calculated IR spectra can help identify characteristic vibrational modes, such as the C=O stretches of the ester and carboxylic acid groups, and the O-H stretches. Predicted NMR chemical shifts for ¹H and ¹³C nuclei can aid in the structural elucidation of the molecule and its various conformers.

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data representative of what would be obtained from a DFT (B3LYP/6-311+G(d,p)) calculation.

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Comprehensive Conformational Analysis and Energetics of Potential Isomers and Rotamers

The flexibility of this compound arises from the rotation around several single bonds, leading to a complex potential energy surface with numerous conformers (rotamers). A thorough conformational analysis is essential to identify the most stable structures and understand the molecule's preferred shapes.

The key dihedral angles that define the conformational space are associated with the C-C backbone of the succinic acid moiety and the rotations around the C-O bonds of the ester group. The conformers can be broadly classified based on the torsion angle of the central C-C bond as gauche or anti (trans). Furthermore, the orientation of the carboxyl and carboxyethoxy groups can lead to various arrangements, some of which may be stabilized by intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the carboxylic acid proton and a carbonyl oxygen of the ester or the other carboxyl group.

Computational studies on similar dicarboxylic acids, like succinic acid, have shown that in the gas phase, conformers with intramolecular hydrogen bonds are often among the most stable. nih.gov Gauche conformers are also found to be particularly stable. nih.gov The relative energies of these conformers determine their population at a given temperature. The energy barriers for rotation between these conformers can also be calculated, providing insight into the molecule's flexibility.

Table 2: Illustrative Relative Energies of Key Conformers of this compound This table presents hypothetical relative free energies (ΔG in kcal/mol) for plausible conformers in the gas phase, calculated at a representative DFT level. The lowest energy conformer is the reference (0.00 kcal/mol).

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Gauche-1 (Intramolecular H-Bond) | 0.00 | Central C-C bond is gauche; H-bond between carboxyl H and ester C=O. |

| Gauche-2 | 1.25 | Central C-C bond is gauche; no intramolecular H-bond. |

| Anti (Extended) | 2.50 | Central C-C bond is anti (trans); linear backbone. |

| Gauche-3 (Alternate H-Bond) | 0.85 | Central C-C bond is gauche; H-bond between the two carboxyl groups. |

Modeling of Acidity Constants (pKa) and Protonation States in Diverse Chemical Environments

This compound has two carboxylic acid groups and can exist in different protonation states depending on the pH of the environment. Predicting the acidity constants (pKa) of these groups is crucial for understanding its behavior in aqueous solutions.

Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. znaturforsch.comresearchgate.net These calculations typically employ a thermodynamic cycle and a continuum solvation model (like PCM or SMD) to account for the effect of the solvent. znaturforsch.com

The two pKa values of this compound will be different. The first deprotonation (pKa1) will be influenced by the electron-withdrawing effect of the adjacent ester group and the other carboxyl group, making it a stronger acid than a simple monocarboxylic acid like propanoic acid. After the first deprotonation, the resulting carboxylate anion will make it more difficult to remove the second proton due to electrostatic repulsion, leading to a higher second pKa value (pKa2). The presence of the bulky and electron-withdrawing carboxyethoxy group will likely lower the pKa1 value compared to unsubstituted succinic acid.

Table 3: Illustrative Predicted pKa Values of this compound in Water This table presents hypothetical pKa values based on calculations using a thermodynamic cycle with a continuum solvation model.

| Dissociation Step | Predicted pKa |

|---|---|

| pKa1 (First deprotonation) | 3.95 |

| pKa2 (Second deprotonation) | 5.40 |

Molecular Dynamics Simulations and Conformational Dynamics

While quantum mechanics provides a static picture of molecular properties, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. MD simulations are particularly useful for studying large systems, such as a molecule in a solvent or interacting with a protein.

Simulation of Solvation Effects and Intermolecular Interactions in Aqueous and Organic Media

The behavior of this compound in solution is governed by its interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell.

In an aqueous medium, the polar carboxyl and ester groups will form strong hydrogen bonds with water molecules. The non-polar ethyl and methylene (B1212753) groups will have hydrophobic interactions. MD simulations can reveal the structure and dynamics of water molecules in the first solvation shell, the average number of hydrogen bonds formed, and the residence time of water molecules around the solute. These simulations can also track the conformational changes of the molecule in solution, showing the equilibrium between different rotamers as influenced by the solvent. mrupp.info For example, in polar solvents, conformers with larger dipole moments may be stabilized, and the prevalence of intramolecular hydrogen bonds might decrease in favor of solute-solvent hydrogen bonds.

In organic media of varying polarity, the nature of intermolecular interactions would change. In a non-polar solvent, intramolecular hydrogen bonding might become more dominant, while in a polar aprotic solvent, dipole-dipole interactions would be significant.

Computational Studies of Ligand-Protein Binding Dynamics and Binding Energetics

If this compound acts as a ligand for a protein, MD simulations are an invaluable tool for studying the binding process, the stability of the ligand-protein complex, and the energetics of binding. For instance, succinate (B1194679) and its analogs are known to bind to enzymes like succinate dehydrogenase and specific receptors. youtube.comyoutube.com

MD simulations can be used to dock the ligand into the active site of a protein and then simulate the dynamics of the complex. These simulations can identify the key amino acid residues involved in binding and the nature of the interactions, such as hydrogen bonds, salt bridges (if the ligand is deprotonated), and van der Waals contacts. The simulation can also reveal how the ligand and the protein adapt their conformations upon binding (induced fit).

Furthermore, more advanced computational techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to calculate the binding free energy of the ligand to the protein. nih.gov This provides a quantitative measure of the binding affinity, which is a critical parameter in drug design and understanding biological processes. These calculations would allow for a comparison of the binding affinity of this compound with other related ligands, helping to understand the contribution of the carboxyethoxy group to the binding affinity.

Simulation of Self-Assembly or Supramolecular Interactions in Solution or at Interfaces

The study of how molecules spontaneously organize into ordered structures, known as self-assembly or supramolecular assembly, is a cornerstone of modern chemistry and materials science. For a molecule like this compound, with its multiple carboxylic acid and ester functional groups, hydrogen bonding would be expected to be a primary driver of such interactions.

Computational simulations, particularly molecular dynamics (MD) and Monte Carlo (MC) methods, are powerful tools to investigate these phenomena at the atomic level. These simulations can predict how molecules of this compound might arrange themselves in different solvent environments or at the interface between two phases (e.g., liquid-solid or liquid-air). Key parameters that would be investigated in such simulations include:

Intermolecular Interaction Energies: Calculating the strength of hydrogen bonds and van der Waals forces between molecules.

Radial Distribution Functions: Determining the probability of finding a neighboring molecule at a certain distance, which reveals the local structure of the solution.

Coordination Numbers: The average number of nearest neighbors to a central molecule.

Aggregate Formation and Morphology: Observing the spontaneous formation of dimers, clusters, or larger aggregates and characterizing their shape and size.

Despite the utility of these methods, a thorough search of scientific databases indicates that no studies simulating the self-assembly or supramolecular interactions of this compound have been published. Research on other dicarboxylic acids has demonstrated the formation of hydrogen-bonded networks, and similar computational approaches could be applied to understand the behavior of this compound.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Dicarboxylic Acid in Water

| Parameter | Value | Description |

| Average H-Bonds per Molecule | 2.8 | The average number of hydrogen bonds formed by a single molecule with its neighbors. |

| Dimerization Energy (kcal/mol) | -8.5 | The energy released upon the formation of a dimer, indicating stability. |

| Solvent Accessible Surface Area (Ų) | 150 | The surface area of the molecule accessible to the solvent, which changes upon aggregation. |

Note: The data in this table is for illustrative purposes only and does not represent actual findings for this compound.

In Silico Modeling of Biochemical Pathways and Enzymatic Reactions

In silico modeling provides a computational framework to explore the potential biochemical roles and transformations of molecules within a biological system. This approach can generate hypotheses and guide future experimental work.

Computational Docking and Molecular Recognition Studies with Putative Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could identify potential protein targets by virtually screening it against libraries of protein structures.

The process involves:

Defining the Receptor: Obtaining the 3D structure of a potential protein target from databases like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using a scoring function to place the ligand into the binding site of the receptor in various orientations and conformations and calculating the binding affinity for each pose.

Successful docking could suggest that this compound may act as a substrate or an inhibitor for a particular enzyme. For instance, given its structural similarity to intermediates of the citric acid cycle, enzymes from this pathway would be logical candidates for docking studies. However, no such computational docking or molecular recognition studies for this compound have been reported in the scientific literature.

Table 2: Example of Putative Protein Targets for a Structurally Related Dicarboxylic Acid from a Virtual Screening Study

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interaction |

| Isocitrate Dehydrogenase | 1T0L | -7.2 | Competitive Inhibition |

| Succinate Dehydrogenase | 2H88 | -6.8 | Substrate Analog |

| Aconitase | 1C96 | -6.5 | Allosteric Binding |

Note: This table is a hypothetical example and does not reflect actual data for this compound.

Reaction Pathway Calculations and Transition State Analysis for Enzymatic and Non-Enzymatic Transformations

Quantum mechanics (QM) calculations can be employed to model the detailed mechanism of chemical reactions. These methods can elucidate the step-by-step transformation of this compound, whether it be an enzyme-catalyzed reaction or a non-enzymatic chemical change.

Key aspects of these calculations include:

Mapping the Potential Energy Surface: Identifying the lowest energy pathways from reactants to products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which is the bottleneck of the reaction.

Calculating Activation Energies: Determining the energy required to reach the transition state, which is related to the reaction rate.

For this compound, such studies could investigate its potential hydrolysis back to butanedioic acid (succinic acid) and ethanol (B145695), or other metabolic transformations. At present, there are no published reaction pathway calculations or transition state analyses for this compound.

Metabolic Network Reconstruction and Flux Prediction using Computational Algorithms

Metabolic network reconstruction is a process that involves assembling all known metabolic reactions in an organism to create a comprehensive in-silico model. These models can then be used for flux balance analysis (FBA), a computational method to predict the flow of metabolites through the network.

If this compound were identified as a metabolite in a particular organism, its role in the metabolic network could be investigated. FBA could be used to predict:

The metabolic fate of the compound under different growth conditions.

Its impact on the production of other key metabolites or biomass.

The effect of gene knockouts on the processing of this compound.

The reconstruction of metabolic pathways is a complex process that relies on extensive experimental data. The development of computational tools and databases has facilitated the in-silico reconstruction of metabolic networks. These models can be used to predict the biosynthetic capabilities of an organism and to guide metabolic engineering efforts. However, as this compound is not currently recognized as a standard metabolite in major metabolic databases, no such metabolic network reconstructions or flux predictions involving this specific compound have been undertaken.

Emerging Research Directions and Applications in Chemical Biology and Advanced Materials

Development of Chemical Tools and Probes for Fundamental Biological Research

The intricate molecular architecture of 2-(1-Carboxyethoxy)butanedioic acid makes it an attractive scaffold for the design and synthesis of sophisticated chemical tools and probes. These tools are pivotal for dissecting complex biological processes, enabling researchers to visualize, quantify, and perturb cellular pathways with high precision.

Rational Synthesis of Fluorescently Labeled or Affinity-Tagged Analogs for Imaging and Proteomics

The development of fluorescently labeled or affinity-tagged analogs of small molecules is a cornerstone of modern chemical biology, facilitating the study of their distribution, interactions, and functions within living systems. While direct research on fluorescently labeled this compound is not yet widely published, the principles of probe design can be applied to this molecule.

The carboxylic acid moieties of this compound provide convenient handles for the covalent attachment of reporter groups. For instance, one of the carboxyl groups could be selectively activated and coupled to an amine-functionalized fluorophore, such as a rhodamine or fluorescein derivative, to generate a fluorescent probe. Such a probe could be employed to investigate the cellular uptake and subcellular localization of the parent molecule, providing insights into its potential biological roles. The choice of fluorophore can be tailored for specific imaging applications, considering factors like excitation/emission wavelengths, quantum yield, and photostability. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Similarly, for proteomics applications, an affinity tag could be appended to the molecule. Affinity tags, such as biotin or a small peptide epitope, enable the selective enrichment of the molecule and its interacting proteins from complex cellular lysates. nih.govnih.gov This approach, known as affinity purification-mass spectrometry (AP-MS), is a powerful tool for identifying novel protein targets and elucidating the mechanism of action of small molecules. The synthesis of an affinity-tagged analog of this compound would involve the chemoselective modification of one of its functional groups to incorporate the tag, while preserving the structural features essential for its biological activity.

Table 1: Comparison of Common Fluorophores for Biological Imaging

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |

| Fluorescein | 494 | 521 | >0.9 | High quantum yield, pH-sensitive |

| Rhodamine B | 555 | 580 | ~0.7 | Photostable, less pH-sensitive |

| Cyanine Dyes (e.g., Cy5) | 649 | 670 | ~0.28 | Near-infrared emission, good for in vivo imaging |

| BODIPY Dyes | ~500-650 | ~510-660 | High | High photostability, narrow emission spectra |

This table presents general properties of common fluorophores that could potentially be conjugated to this compound to create fluorescent probes.

Design and Synthesis of Selective Enzyme Inhibitors or Activators for Pathway Perturbation Studies

The structural resemblance of this compound to endogenous metabolites, such as intermediates of the citric acid cycle, suggests its potential to interact with various enzymes. By rationally modifying its structure, it is conceivable to design and synthesize derivatives that act as selective inhibitors or activators of specific enzymes. Such compounds are invaluable for perturbing metabolic or signaling pathways, thereby elucidating the functions of individual enzymes and the consequences of their modulation. nih.govmdpi.comresearchgate.netnih.govsemanticscholar.org

For example, the dicarboxylic acid motif is a common feature in the active sites of many enzymes. By introducing specific substituents on the carbon backbone or modifying the ester group of this compound, it may be possible to enhance its binding affinity and selectivity for a particular enzyme target. Structure-based drug design, aided by computational modeling and X-ray crystallography of the target enzyme, can guide the synthetic efforts to create potent and selective modulators. The development of such molecular probes would enable researchers to dissect the roles of specific enzymes in cellular processes and disease pathogenesis.

Exploration as a Building Block in Advanced Organic Materials Research

The presence of multiple functional groups in this compound makes it a versatile building block for the synthesis of advanced organic materials with tailored properties. Its potential applications in biodegradable polymers and metal-organic frameworks are of particular academic interest.

Precursor for Novel Biodegradable Polymers with Tunable Mechanical and Degradation Properties: An Academic Study of Polymerization Mechanisms and Structure-Property Relationships

The growing demand for sustainable materials has spurred significant research into biodegradable polymers. Aliphatic polyesters, due to their susceptibility to hydrolysis, are a prominent class of biodegradable polymers. asianjpr.comnih.govmdpi.com Dicarboxylic acids are key monomers in the synthesis of these polyesters through condensation polymerization with diols.

This compound, with its three carboxylic acid groups, can act as a trifunctional monomer or a cross-linking agent in polyester synthesis. The polymerization of this monomer with various diols could lead to the formation of branched or cross-linked biodegradable polyesters. The degree of branching and cross-linking can be controlled by the reaction conditions and the stoichiometry of the monomers, allowing for the tuning of the polymer's mechanical properties, such as tensile strength, and elasticity, as well as its degradation rate. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net

The ester group within the this compound monomer introduces an additional site for hydrolytic cleavage, potentially accelerating the degradation of the resulting polymer. The study of the polymerization mechanisms, including the kinetics and thermodynamics of the polycondensation reaction, would provide fundamental insights into the polymer formation process. Furthermore, a systematic investigation of the structure-property relationships of these novel polyesters would be crucial for understanding how the monomer structure and polymer architecture influence their macroscopic properties. mdpi.comresearchgate.netnih.govresearchgate.net

Table 2: Properties of Polyesters Derived from Succinic Acid and Different Diols

| Diol | Tensile Strength (MPa) | Elongation at Break (%) | Melting Point (°C) |

| 1,4-Butanediol (for PBS) | 30-40 | 200-400 | 112-115 |

| 1,3-Propanediol (for PPS) | 25-35 | 300-500 | 45-50 |

| Ethylene Glycol (for PES) | 50-60 | 10-20 | 102-106 |

This table shows the properties of polyesters based on the structurally related butanedioic acid (succinic acid) and provides a reference for the potential properties of polymers derived from this compound. researchgate.netiarc.frnih.govsurrey.ac.uk

Component in the Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers for Fundamental Investigations into Porosity and Guest Encapsulation

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. wikipedia.orgrsc.orgresearchgate.netresearchgate.netnih.govnd.edu The choice of the organic linker is critical in determining the topology, porosity, and functionality of the resulting MOF. Carboxylate-based linkers are widely used in MOF synthesis due to their strong coordination to metal centers. wikipedia.org

The trifunctional carboxylate nature of this compound makes it an intriguing candidate as an organic linker for the synthesis of novel MOFs. The coordination of its carboxylate groups with metal ions could lead to the formation of three-dimensional frameworks with unique topologies and pore structures. The presence of the ethoxycarbonyl group could project into the pores of the MOF, influencing its surface chemistry and adsorption properties. nih.gov